N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide
CAS No.:
Cat. No.: VC16314518
Molecular Formula: C20H18N2O5S2
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O5S2 |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxybenzamide |
| Standard InChI | InChI=1S/C20H18N2O5S2/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)22(20(28)29-17)21-18(24)13-5-7-14(23)8-6-13/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11- |
| Standard InChI Key | OKBJEYWLJIHFOX-BOPFTXTBSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)OC |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Thiazolidinone core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 2, respectively, with a ketone group at position 4 and a thione group at position 2.
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Benzylidene substituent: A (4-ethoxy-3-methoxybenzylidene) group attached to the thiazolidinone’s C5 position, introducing methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) functionalities para and meta to the benzylidene linkage.
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4-Hydroxybenzamide side chain: A benzamide group substituted at the thiazolidinone’s N3 position, featuring a hydroxyl group at the benzene ring’s para position.
This configuration is corroborated by structural analogs documented in thiazolidinone research, such as 4-[(5E)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (MW 409.527 g/mol) , which shares the benzylidene-thiazolidinone scaffold.
Physicochemical Properties
Key physicochemical parameters derived from structural analysis and analogous compounds include:
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₁₉N₂O₆S₂ |
| Molecular weight | 451.51 g/mol |
| Hydrogen bond donors | 2 (amide NH, phenolic OH) |
| Hydrogen bond acceptors | 8 (amide O, ether O, ketone O) |
| LogP (estimated) | 3.2 ± 0.3 |
The ethoxy and methoxy groups enhance lipophilicity, while the hydroxybenzamide moiety contributes to hydrogen bonding capacity, influencing solubility and membrane permeability .
Synthesis and Structural Modification
Synthetic Pathways
Synthesis typically involves three stages:
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Thiazolidinone ring formation: Condensation of thiourea derivatives with α-mercaptocarboxylic acids under acidic conditions.
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Benzylidene introduction: Knoevenagel condensation between the thiazolidinone’s active methylene group (C5) and 4-ethoxy-3-methoxybenzaldehyde .
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Amide coupling: Reaction of the thiazolidinone’s N3 position with 4-hydroxybenzoic acid derivatives using coupling agents like EDC/HOBt.
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for achieving the (5Z) stereochemistry, as geometric isomerism significantly impacts biological activity .
Analytical Characterization
Advanced techniques validate structure and purity:
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High-resolution mass spectrometry (HRMS): Confirms molecular formula via exact mass matching (e.g., m/z 451.512 for [M+H]⁺).
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NMR spectroscopy:
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¹H NMR: Distinct signals for benzylidene vinyl proton (δ 7.8–8.1 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm), and ethoxy/methoxy groups (δ 3.3–4.2 ppm).
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¹³C NMR: Carbonyl signals at δ 170–190 ppm (thione C=S, ketone C=O).
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X-ray crystallography: Resolves the (5Z) configuration and intermolecular interactions, as demonstrated in related structures .
Biological Activity and Mechanism of Action
| Activity | Analogous Compound | IC₅₀/EC₅₀ |
|---|---|---|
| Anti-inflammatory | EVT-11794498 | 12.4 μM (COX-2) |
| Antimicrobial | L339903 | 8.2 μg/mL (S. aureus) |
| Antioxidant | 4-Ethoxy-3-methoxybenzaldehyde | EC₅₀ 45 μM (DPPH) |
The 4-hydroxybenzamide group may enhance antioxidant capacity via radical scavenging, while the benzylidene moiety could modulate enzyme binding .
Mechanistic Insights
Proposed mechanisms include:
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Cyclooxygenase (COX) inhibition: The thiazolidinone core interacts with COX-2’s hydrophobic pocket, while the benzylidene group stabilizes via π-π stacking with Tyr385.
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Bacterial cell wall disruption: Thione sulfur coordinates with metal ions in microbial enzymes, inhibiting peptidoglycan synthesis .
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ROS scavenging: The phenolic OH in 4-hydroxybenzamide donates protons to neutralize free radicals, as observed in related benzaldehyde derivatives .
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